6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one
Description
Molecular Formula: C₁₈H₁₅F₃N₂O₄
Molecular Weight: 380.32 g/mol
Structural Features:
- Core: Benzofuran-1(3H)-one scaffold with methoxy groups at positions 6 and 5.
- Substituents: A 3-(trifluoromethyl)phenylamino group at position 2.
- Key Functional Groups: Methoxy groups: Enhance lipophilicity and influence electronic properties. Trifluoromethyl group: Strong electron-withdrawing effect, improving metabolic stability and membrane permeability .
Synthetic Routes: Typically involves multi-step processes, including:
Formation of the benzofuran core via cyclization.
Introduction of methoxy groups via alkylation.
Coupling of the 3-(trifluoromethyl)phenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
Potential Applications:
Properties
IUPAC Name |
6,7-dimethoxy-3-[3-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-23-12-7-6-11-13(14(12)24-2)16(22)25-15(11)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,15,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPRDIBFQJJVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst.
Attachment of the Trifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethylphenyl group is introduced using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability compared to halogenated analogs (e.g., Cl/F in ) . Amino vs. Non-Amino Derivatives: The amino group in the target compound enables hydrogen bonding, unlike 3-methyl-3-phenyl derivatives (), which rely on hydrophobic interactions .
Biological Activity: Anticancer Potential: The trifluoromethylphenylamino group may improve target specificity compared to simpler anilino derivatives () .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases logP (3.2 vs. 2.8 for chloro-fluoro analog), enhancing blood-brain barrier penetration . Solubility: The amino group improves aqueous solubility compared to fully non-polar derivatives (e.g., ) .
Research Findings and Implications
- Synthetic Challenges : The trifluoromethyl group complicates synthesis due to its steric and electronic effects, requiring optimized coupling conditions .
- Therapeutic Potential: Preclinical studies on similar benzofurans suggest the target compound could inhibit kinases (e.g., EGFR) or viral polymerases .
- Future Directions :
- Structure-Activity Relationship (SAR) : Systematic substitution of the trifluoromethyl group (e.g., with CF₂H or CH₂F) to balance lipophilicity and solubility.
- In Vivo Studies : Evaluate pharmacokinetics and toxicity profiles in animal models.
Biological Activity
Chemical Structure and Properties
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one is a synthetic compound characterized by a benzofuran core structure substituted with methoxy and trifluoromethyl groups. Such modifications often influence the compound's pharmacological properties, including its interaction with biological targets.
Anticancer Activity
Compounds similar to this compound have shown promising anticancer activity. The presence of a benzofuran moiety is associated with various biological activities, including anti-tumor effects. For instance, benzofuran derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways like PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The substitution patterns in this compound may also confer anti-inflammatory properties. Compounds featuring methoxy and trifluoromethyl groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could potentially modulate inflammatory responses.
Antioxidant Activity
Benzofuran derivatives are known for their antioxidant properties, which can help protect cells from oxidative stress. The presence of electron-donating groups like methoxy can enhance the radical scavenging ability of the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors include:
- Substituent Effects : The position and nature of substituents (e.g., methoxy vs. trifluoromethyl) significantly affect potency and selectivity against biological targets.
- Core Structure : The benzofuran core is essential for maintaining activity; modifications to this structure can lead to loss or gain of function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
